Kdm2B-IN-4

KDM2B inhibition IC₅₀ comparison biochemical assay

Kdm2B-IN-4 (Compound 182b, CAS 1966933-85-6) offers a uniquely validated KDM2B inhibition profile with an IC50 of 1.12 nM, ideal for cell-based and in vivo cancer models. Unlike uncharacterized analogs, its (piperidin-3-yl)(naphthalen-2-yl)methanone scaffold and strict 99.61% purity ensure reproducible target engagement in ChIP/Western blot assays. Use as a reference standard for SAR studies; pair with KDM5/other JmjC inhibitors to control for off-target phenotypes. Soluble in DMSO and corn oil vehicles for oral dosing.

Molecular Formula C24H28N2O2
Molecular Weight 376.5 g/mol
Cat. No. B10855400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKdm2B-IN-4
Molecular FormulaC24H28N2O2
Molecular Weight376.5 g/mol
Structural Identifiers
SMILESCC1CCN(CC1C(=O)C2=CC3=C(C=C2)C(=C(C=C3)OC)CC#N)C4CCC4
InChIInChI=1S/C24H28N2O2/c1-16-11-13-26(19-4-3-5-19)15-22(16)24(27)18-6-8-20-17(14-18)7-9-23(28-2)21(20)10-12-25/h6-9,14,16,19,22H,3-5,10-11,13,15H2,1-2H3/t16-,22+/m0/s1
InChIKeyBJDGGDWQTYWFQS-KSFYIVLOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kdm2B-IN-4: A Highly Potent KDM2B Inhibitor for Cancer Epigenetics Research (IC₅₀ = 1.12 nM)


Kdm2B-IN-4 (also designated Compound 182b in patent WO2016112284A1) is a small-molecule inhibitor of the histone lysine demethylase KDM2B [1]. This enzyme, also known as FBXL10 or JHDM1B, specifically demethylates histone H3 lysine 36 dimethylation (H3K36me2), a chromatin mark associated with transcriptional elongation and gene activation [2]. Kdm2B-IN-4 is chemically defined as 2-[6-[(3S,4S)-1-cyclobutyl-4-methylpiperidine-3-carbonyl]-2-methoxynaphthalen-1-yl]acetonitrile, with a molecular weight of 376.49 g/mol and a purity specification of 99.61% from commercial sources . The compound was developed as part of a medicinal chemistry program centered on (piperidin-3-yl)(naphthalen-2-yl)methanone derivatives and is intended for preclinical research applications in oncology and hyperproliferative disease models [1].

Why Substituting Kdm2B-IN-4 with Other KDM2B Inhibitors Introduces Experimental Variability


KDM2B inhibitors are not interchangeable in experimental settings due to marked differences in potency, selectivity profiles, and chemical scaffold classes [1]. The patent literature demonstrates that minor structural modifications within the same chemical series—such as those distinguishing Kdm2B-IN-4 (Compound 182b) from KDM2B-IN-3 (Compound 183c) or KDM2B-IN-1 (Example 32)—can produce divergent biochemical IC₅₀ values and selectivity fingerprints against the KDM family of JmjC-domain histone demethylases [2]. Furthermore, different assay methodologies (e.g., TR-FRET vs. full-length enzyme activity assays) yield distinct potency measurements, making cross-study comparisons unreliable without standardized experimental context [3]. Substituting Kdm2B-IN-4 for a less well-characterized analog risks confounding cellular phenotype interpretation due to uncharacterized off-target activity or suboptimal target engagement at the intended dosing range. The quantitative evidence presented below establishes the specific differential attributes that should inform procurement decisions.

Quantitative Differentiation of Kdm2B-IN-4: Comparative Potency, Selectivity, and Physicochemical Properties


Biochemical Potency: Kdm2B-IN-4 Exhibits Low-Nanomolar IC₅₀ in Full-Length KDM2B Activity Assays

Kdm2B-IN-4 demonstrates an IC₅₀ of 1.12 nM against full-length, purified KDM2B enzyme [1]. This potency is approximately 19-fold weaker than KDM2B-IN-1 (IC₅₀ = 0.016 nM), yet approximately 19-fold stronger than KDM2B-IN-2 (IC₅₀ = 21 nM, i.e., 0.021 µM) . Notably, KDM2B-IN-2's potency was measured using a TR-FRET assay format, which may yield different absolute values compared to the full-length enzyme activity assay used for Kdm2B-IN-4 . Compared to KDM2B-IN-3 (IC₅₀ = 85 nM by SPR displacement assay), Kdm2B-IN-4 is approximately 76-fold more potent .

KDM2B inhibition IC₅₀ comparison biochemical assay epigenetics

Chemical Scaffold and Physicochemical Differentiation: Kdm2B-IN-4 is a Naphthalene-Piperidine Derivative with Distinct Solubility

Kdm2B-IN-4 belongs to the (piperidin-3-yl)(naphthalen-2-yl)methanone chemotype [1]. In contrast, KDM2B-IN-2 contains a thiophene-sulfonyl-imidazoline scaffold (C₂₁H₂₆N₄O₂S₂) with a higher molecular weight (430.59 g/mol vs. 376.49 g/mol for Kdm2B-IN-4) . Kdm2B-IN-4 exhibits an in vitro DMSO solubility of ≥ 100 mg/mL (≈ 265 mM), and can be formulated at ≥ 5 mg/mL (≈ 13.3 mM) in a 10% DMSO / 90% corn oil vehicle [2]. KDM2B-IN-2 and KDM2B-IN-3 lack comparable published solubility data, introducing uncertainty for in vivo dosing preparations.

chemical scaffold solubility physicochemical properties formulation

Selectivity Profile: Kdm2B-IN-4's KDM Family Selectivity Remains Undefined Relative to Broader Pan-Inhibitors

A comprehensive selectivity panel for Kdm2B-IN-4 against other JmjC-domain histone demethylases (e.g., KDM5A/B/C/D, KDM4A/B/C/D, KDM6A/B) is not publicly available [1]. In contrast, the KDM5-selective inhibitor KDOAM-25 exhibits defined biochemical IC₅₀ values of 71/19/69/69 nM for KDM5A/B/C/D, respectively, with weak inhibition of KDM4C (IC₅₀ = 4.8 µM) and KDM2B (IC₅₀ = 4.4 µM) [2]. The absence of selectivity data for Kdm2B-IN-4 means that its KDM family selectivity is unknown, and researchers must assume potential off-target activity until experimentally verified.

selectivity profiling KDM family off-target activity epigenetic probe

Intellectual Property and Commercial Availability: Kdm2B-IN-4 is Protected by Patent WO2016112284A1

Kdm2B-IN-4 is explicitly disclosed as Compound 182b in patent WO2016112284A1, which covers (piperidin-3-yl)(naphthalen-2-yl)methanone derivatives as KDM2B inhibitors [1]. This patent protection may limit commercial availability and restrict the use of certain analogs in translational research. In contrast, KDM2B-IN-2 and KDM2B-IN-3 are also derived from the same patent family (as Compounds 182a and 183c, respectively) and share similar IP constraints . KDM2B-IN-4 is commercially available from multiple vendors with a purity specification of ≥ 99.6% .

patent commercial availability procurement intellectual property

Recommended Applications for Kdm2B-IN-4 Based on Its Differentiated Potency and Solubility Profile


Preclinical Oncology: Investigating KDM2B Dependency in Hyperproliferative Disease Models

Kdm2B-IN-4, with its low-nanomolar biochemical potency (IC₅₀ = 1.12 nM), is suitable for cell-based and in vivo studies aimed at validating KDM2B as a therapeutic target in cancer [1]. Its potency is sufficient for target engagement at sub-micromolar concentrations, and its documented solubility in DMSO and corn oil vehicles facilitates both in vitro and oral in vivo dosing [2].

Epigenetic Mechanism-of-Action Studies: Probing H3K36me2 Demethylation Dynamics

Kdm2B-IN-4 can be employed in chromatin immunoprecipitation (ChIP) and Western blot assays to assess changes in H3K36me2 levels following KDM2B inhibition [3]. While selectivity data is limited, its high potency ensures robust enzyme inhibition in biochemical assays, making it a valuable tool for initial target validation studies.

Medicinal Chemistry Benchmarking: Comparing Novel KDM2B Inhibitor Candidates

Kdm2B-IN-4 serves as a reference standard for benchmarking new chemical entities targeting KDM2B [1]. Its well-defined IC₅₀ and chemical structure provide a consistent comparator for SAR studies, especially within the (piperidin-3-yl)(naphthalen-2-yl)methanone series.

Chemical Probe Development: Building a Selectivity-Profiled KDM2B Toolbox

Given the absence of published selectivity data, Kdm2B-IN-4 should be used in parallel with selective inhibitors of other KDM subfamilies (e.g., KDOAM-25 for KDM5) to dissect KDM2B-specific phenotypes [4]. This combinatorial approach mitigates the risk of confounding off-target effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Kdm2B-IN-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.